An In-depth Technical Guide to the Structure and Application of Azide-PEG9-amido-C4-Boc
An In-depth Technical Guide to the Structure and Application of Azide-PEG9-amido-C4-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azide-PEG9-amido-C4-Boc, a heterobifunctional linker integral to advancements in bioconjugation and the development of targeted therapeutics.
Core Structure and Functional Components
Azide-PEG9-amido-C4-Boc is a polyethylene (B3416737) glycol (PEG)-based molecule meticulously designed with distinct functional moieties that enable sequential and specific conjugation reactions.[1] Its structure is composed of four key components: an azide (B81097) group, a nine-unit polyethylene glycol spacer, an amido-C4 linker, and a Boc-protected amine.[2][3] This strategic arrangement makes it a valuable tool in the construction of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[2][4]
-
Azide Group (N₃): Positioned at one terminus, the azide group serves as a highly reactive handle for "click chemistry," a suite of bioorthogonal reactions celebrated for their efficiency and specificity.[1][3] This functionality allows for the covalent attachment of the linker to molecules containing an alkyne group.[5]
-
Polyethylene Glycol (PEG9) Spacer: The central core of the molecule consists of a nine-unit PEG chain. This hydrophilic spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate.[1][2][3] Furthermore, it provides flexibility and spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][3]
-
Amido-C4 Linker: This component connects the PEG spacer to the protected amine and contributes to the overall length and chemical nature of the linker. The "C4" designation indicates a four-carbon alkyl chain.
-
Boc-Protected Amine: At the opposite end of the molecule is a primary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group.[1] This group is stable under various conditions but can be readily removed under acidic conditions, revealing the amine for subsequent conjugation, typically through amide bond formation.[3] This feature allows for a controlled, stepwise approach to synthesis.[1]
Diagram of Functional Components
Caption: A diagram illustrating the distinct functional parts of the Azide-PEG9-amido-C4-Boc molecule.
Physicochemical Properties
A summary of the key quantitative and qualitative data for Azide-PEG9-amido-C4-Boc is presented below.
| Property | Data |
| Synonyms | 5-(Azide-PEG9-ethylcarbamoyl)pentanoic t-butyl ester[1] |
| Molecular Formula | C₂₉H₅₅N₅O₁₂ (Estimated)[1] |
| Appearance | Typically a solid or oil[1] |
| Purity | Generally offered at ≥95% purity by commercial suppliers.[1] |
| Solubility | Soluble in common organic solvents such as DMSO and DMF. The PEG spacer provides some aqueous solubility.[1] |
| Storage | Store at -20°C for long-term stability. The molecule is moisture-sensitive.[1] |
Experimental Protocols
The primary utility of Azide-PEG9-amido-C4-Boc lies in its application in bioconjugation reactions. Below are detailed methodologies for its use in click chemistry and for the deprotection of the Boc group.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of Azide-PEG9-amido-C4-Boc to a molecule containing a terminal alkyne.
Materials:
-
Azide-PEG9-amido-C4-Boc
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Copper-binding ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., DMSO, DMF, water, or mixtures)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule in the chosen reaction buffer to a desired concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of Azide-PEG9-amido-C4-Boc in DMSO (e.g., 10 mM).[1]
-
-
Reaction Setup:
-
In a reaction tube, combine the solution of the alkyne-functionalized molecule with the Azide-PEG9-amido-C4-Boc stock solution. A 2 to 10-fold molar excess of the azide linker is typically used.[1]
-
Add the copper-binding ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[1]
-
-
Reaction Initiation:
-
Add the CuSO₄ stock solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[1]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Alternatively, the reaction can be performed overnight at 4°C.[1]
-
Monitor the reaction progress using LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as reverse-phase HPLC or silica (B1680970) gel chromatography.[3]
-
Diagram of CuAAC Workflow
Caption: A flowchart depicting the key steps in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of Azide-PEG9-amido-C4-Boc to a molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
Materials:
-
Azide-PEG9-amido-C4-Boc
-
DBCO-functionalized molecule
-
Biocompatible buffer (e.g., PBS, HEPES) or organic solvent (e.g., DMSO, DMF)
Procedure:
-
Reactant Preparation:
-
Dissolve Azide-PEG9-amido-C4-Boc in the chosen reaction solvent to the desired concentration.
-
Dissolve the DBCO-functionalized molecule in the same solvent.
-
-
Reaction Setup:
-
Mix the Azide-PEG9-amido-C4-Boc (typically 1.1 to 1.5 equivalents) with the DBCO-functionalized molecule (1 equivalent).[3]
-
-
Incubation:
-
Incubate the reaction at room temperature. The reaction time can vary from 1 to 12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the product can be purified by a suitable method depending on the properties of the final conjugate.
-
Protocol 3: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[2]
-
-
Incubation:
-
Work-up:
Applications in Drug Development
The unique structure of Azide-PEG9-amido-C4-Boc makes it a highly versatile linker in drug discovery and development.
-
PROTAC Synthesis: Its primary application is in the modular synthesis of PROTACs.[2] The azide group allows for efficient conjugation to an alkyne-functionalized ligand for a target protein or an E3 ubiquitin ligase.[2] Following this, the Boc group can be removed to couple the other binding ligand, completing the PROTAC structure.[2]
-
Bioconjugation: Beyond PROTACs, this linker is valuable for various bioconjugation applications where precise spacing and orthogonal reactivity are necessary.[2]
-
Drug Delivery: In drug delivery systems, this molecule can be used to attach therapeutic agents to targeting moieties or nanoparticles, leveraging the biocompatibility of the PEG spacer.[2]
